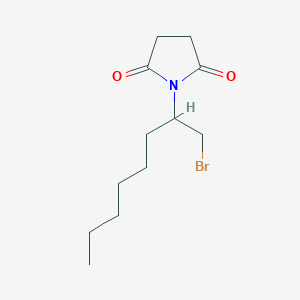![molecular formula C15H32O7P2S B14378871 S-[5,5-Bis(diethoxyphosphoryl)pentyl] ethanethioate CAS No. 89988-16-9](/img/structure/B14378871.png)
S-[5,5-Bis(diethoxyphosphoryl)pentyl] ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[5,5-Bis(diethoxyphosphoryl)pentyl] ethanethioate: is an organophosphorus compound with the molecular formula C15H32O7P2S This compound is characterized by the presence of two diethoxyphosphoryl groups attached to a pentyl chain, which is further connected to an ethanethioate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[5,5-Bis(diethoxyphosphoryl)pentyl] ethanethioate typically involves the reaction of diethyl phosphite with a suitable halogenated precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The use of advanced purification techniques, such as column chromatography or recrystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: S-[5,5-Bis(diethoxyphosphoryl)pentyl] ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanethioate group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanethioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
S-[5,5-Bis(diethoxyphosphoryl)pentyl] ethanethioate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of S-[5,5-Bis(diethoxyphosphoryl)pentyl] ethanethioate involves its interaction with specific molecular targets. The compound can inhibit enzyme activities by binding to active sites or altering enzyme conformations. The diethoxyphosphoryl groups play a crucial role in these interactions, facilitating the formation of stable complexes with target proteins. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling processes.
Comparison with Similar Compounds
- S-[5,5-Bis(diethoxyphosphoryl)pentyl] ethanethioate
- S-[5,5-Bis(dimethoxyphosphoryl)pentyl] ethanethioate
- S-[5,5-Bis(dipropoxyphosphoryl)pentyl] ethanethioate
Comparison: this compound is unique due to its specific diethoxyphosphoryl groups, which confer distinct chemical and biological properties. Compared to its analogs with different alkoxy groups, it may exhibit varying reactivity and stability. The choice of compound depends on the desired application and the specific requirements of the research or industrial process.
Properties
CAS No. |
89988-16-9 |
|---|---|
Molecular Formula |
C15H32O7P2S |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
S-[5,5-bis(diethoxyphosphoryl)pentyl] ethanethioate |
InChI |
InChI=1S/C15H32O7P2S/c1-6-19-23(17,20-7-2)15(12-10-11-13-25-14(5)16)24(18,21-8-3)22-9-4/h15H,6-13H2,1-5H3 |
InChI Key |
DFDTVYNGGHABOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CCCCSC(=O)C)P(=O)(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)


![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)




![3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one](/img/structure/B14378869.png)
